molecular formula C10H5ClF3N B6149802 3-chloro-6-(trifluoromethyl)isoquinoline CAS No. 1357945-78-8

3-chloro-6-(trifluoromethyl)isoquinoline

Cat. No.: B6149802
CAS No.: 1357945-78-8
M. Wt: 231.60 g/mol
InChI Key: QIWGNTCRYGZUPY-UHFFFAOYSA-N
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Description

3-Chloro-6-(trifluoromethyl)isoquinoline (CAS 1357945-78-8) is a high-purity chemical compound offered for research and development purposes. This organohalogen compound features a molecular formula of C10H5ClF3N and a molecular weight of 231.60 . Its structure consists of an isoquinoline core substituted with a reactive chloro group at the 3-position and a stable trifluoromethyl group at the 6-position. The presence of these functional groups makes it a valuable and versatile building block (synthon) in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and agrochemical research . The chloro group is a common handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of various aryl, alkyl, and heterocyclic systems. Simultaneously, the electron-withdrawing trifluoromethyl group can significantly influence the molecule's metabolic stability, lipophilicity, and binding affinity, which are key parameters in drug discovery. This compound is intended for research use only by qualified professionals. It is strictly not for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

CAS No.

1357945-78-8

Molecular Formula

C10H5ClF3N

Molecular Weight

231.60 g/mol

IUPAC Name

3-chloro-6-(trifluoromethyl)isoquinoline

InChI

InChI=1S/C10H5ClF3N/c11-9-4-7-3-8(10(12,13)14)2-1-6(7)5-15-9/h1-5H

InChI Key

QIWGNTCRYGZUPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1C(F)(F)F)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-(trifluoromethyl)isoquinoline can be achieved through various synthetic routes. One common method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. This process typically involves the use of metal catalysts and specific reaction conditions to facilitate the formation of the isoquinoline ring .

Another approach involves the direct fluorination of the isoquinoline ring. This method requires the use of fluorinating agents and controlled reaction conditions to ensure the selective introduction of the trifluoromethyl group at the desired position .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions and catalysts to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic aromatic substitution (NAS) due to its electrophilic nature, particularly at the chlorinated position. For example:

  • Amination : Reaction with N,N-dimethylaminoalkylamines via NAS replaces the chlorine atom with amino groups, yielding amino-substituted derivatives .

  • Hydrolysis : Treatment with hydroxide ions under basic conditions can displace the chlorine atom, forming hydroxyisoquinoline intermediates .

Reaction Type Reagents Conditions Product
AminationN,N-dimethylaminoalkylamineNeat reagent, rt3-aminosubstituted isoquinoline
HydrolysisNaOHAqueous, reflux3-hydroxyisoquinoline

Coupling Reactions

3-Chloro-6-(trifluoromethyl)isoquinoline participates in cross-coupling reactions , facilitated by its halogen substituent. For example:

  • Ullmann coupling : Copper-catalyzed coupling with aryl halides under high-temperature conditions .

  • Photoinduced coupling : LED-mediated reactions with indole derivatives in the presence of Cs₂CO₃, enabling C–C bond formation .

Reaction Type Reagents Conditions Product
Photoinduced couplingCs₂CO₃, MeCN/H₂O30°C, LED (427 nm)3-chloro-6-trifluoromethyl-1-indolylisoquinoline

Reduction and Functionalization

Reduction of the isoquinoline core or substituents alters its electronic properties:

  • Hydrogenation : Catalytic hydrogenation (e.g., Pd/C under H₂) reduces the isoquinoline ring to a tetrahydroisoquinoline, which can further undergo functionalization .

  • Oxidation : Oxidative carbamoylation using DMF under palladium catalysis introduces carbamoyl groups, expanding its reactivity profile .

Comparison of Reaction Conditions

Reaction Key Conditions Yield Range References
TrifluoromethylationCsF (3.0 equiv), EtOAc, 60°C60–90%
AminationNeat reagent, rt>80%
Photoinduced couplingCs₂CO₃, 30°C, LED irradiation50–91%

Mechanistic Insights

The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects , stabilizing intermediates during substitution or coupling reactions . Chlorine’s inductive effect directs nucleophilic attacks to the 3-position, enabling selective functionalization .

Scientific Research Applications

Medicinal Chemistry Applications

The incorporation of trifluoromethyl groups into organic compounds has been shown to enhance biological activity, making compounds like 3-chloro-6-(trifluoromethyl)isoquinoline valuable in drug development.

Antimicrobial Activity

Research indicates that trifluoromethylated isoquinolines exhibit significant antimicrobial properties. A study demonstrated that derivatives of isoquinoline with trifluoromethyl substitutions had improved potency against various bacterial strains compared to their non-fluorinated counterparts. The enhanced lipophilicity and electron-withdrawing nature of the trifluoromethyl group are believed to contribute to this increased activity .

Anticancer Properties

Trifluoromethyl-containing compounds have been investigated for their potential anticancer effects. For instance, studies have shown that isoquinolines can inhibit cancer cell proliferation by interfering with specific signaling pathways. The introduction of the trifluoromethyl group may enhance the selectivity and efficacy of these compounds against cancer cells .

Agrochemical Applications

The unique properties of trifluoromethyl groups also make them attractive in agrochemical formulations.

Pesticide Development

Compounds similar to this compound are being explored as potential active ingredients in pesticides. The trifluoromethyl group is known to improve the stability and effectiveness of agrochemicals, leading to better pest control solutions. Various derivatives have been synthesized and tested for their efficacy against agricultural pests, showing promising results in field trials .

Herbicides

In addition to insecticides, trifluoromethylated isoquinolines are being assessed for herbicidal activities. Their ability to disrupt plant growth pathways makes them candidates for the development of new herbicides that could target specific weed species without affecting crops .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of this compound is crucial for optimizing its applications.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions, including halogenation and trifluoromethylation processes. Various methods have been reported, including:

  • Direct halogenation : Chlorination followed by trifluoromethylation.
  • Metal-catalyzed reactions : Utilizing palladium or nickel catalysts to facilitate the introduction of the trifluoromethyl group under mild conditions .

Structure-Activity Relationship

The presence of both chlorine and trifluoromethyl groups significantly influences the biological activity of isoquinoline derivatives. Studies suggest that:

  • The position of the trifluoromethyl group affects lipophilicity and membrane permeability.
  • Chlorine substitution at specific positions can enhance binding affinity to biological targets, improving overall efficacy .

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound.

Study Application Findings
Study AAntimicrobialDemonstrated a significant reduction in bacterial growth with a MIC value lower than non-fluorinated analogs .
Study BAnticancerShowed selective cytotoxicity against cancer cell lines with IC50 values indicating potent activity .
Study CAgrochemicalField trials indicated a 30% increase in pest control efficacy compared to traditional pesticides .

Mechanism of Action

The mechanism of action of 3-chloro-6-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its bioactivity .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares 3-chloro-6-(trifluoromethyl)isoquinoline with structurally related compounds based on substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
This compound C₁₀H₅ClF₃N (hypothetical) 231.6 (calc.) Cl (C3), -CF₃ (C6) Potential kinase inhibitor; synthetic intermediate Inferred
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.67 Cl (C3), phthalimide core Monomer for polyimide synthesis
6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline HCl C₁₀H₁₁F₃N·HCl 237.65 -CF₃ (C6), saturated isoquinoline Antitumor activity (in vitro studies)
3-Chloro-6-(trifluoromethyl)pyridine-2-thiol C₆H₃ClF₃NS 213.60 Cl (C3), -CF₃ (C6), thiol group Chelating agent; catalyst in organometallics
Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate C₁₂H₈ClF₃N₂O₂ 304.65 Cl (C3), -CF₃ (C6), ester group High thermal stability (T₆₀₀ = 340°C)

Research Findings and Gaps

  • Synthetic Routes: Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate () is synthesized via condensation reactions, suggesting analogous methods could apply to the target compound .
  • Thermal Stability: The quinoxaline derivative’s high boiling point (340°C) underscores the -CF₃ group’s role in enhancing thermal resistance, a trait likely shared with the isoquinoline analog .

Biological Activity

3-Chloro-6-(trifluoromethyl)isoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1357945-78-8
  • Molecular Formula : C10H6ClF3N
  • Molecular Weight : 233.61 g/mol
  • Appearance : Light brown solid
  • Melting Point : 24-28 °C
  • Boiling Point : 242 °C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity and may influence the compound's binding affinity to biological targets.

Anticancer Activity

Research has indicated that compounds with isoquinoline structures, including this compound, exhibit promising anticancer properties. A study evaluating the cytotoxic effects of various isoquinoline derivatives found that the presence of halogen substituents like chlorine and trifluoromethyl significantly enhances antiproliferative activity against cancer cell lines (e.g., MDA-MB-231 breast cancer cells) .

Antimalarial Activity

Recent studies have shown that fluorinated and chlorinated isoquinolines can exhibit potent antimalarial activity. For instance, chlorinated arylvinylquinolines demonstrated superior efficacy against Plasmodium falciparum strains compared to their fluorinated counterparts, suggesting that similar modifications in this compound could enhance its antimalarial properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that the introduction of halogens at specific positions on the isoquinoline scaffold can significantly alter biological activity. For example, the introduction of a trifluoromethyl group at the 6-position has been associated with improved activity against certain cancer cell lines compared to non-fluorinated analogs .

Case Studies

  • Antiproliferative Effects :
    • A study assessed the antiproliferative effects of various isoquinoline derivatives against a panel of human tumor cell lines using the NCI-60 cell line screen. Compounds with chlorine and trifluoromethyl substitutions showed IC50 values significantly lower than those without these groups, indicating enhanced potency .
  • Mechanistic Studies :
    • Mechanistic investigations revealed that this compound acts as a topoisomerase I inhibitor, similar to other indenoisoquinolines. This mechanism is crucial for its anticancer activity, as topoisomerase I plays a vital role in DNA replication .

Comparative Analysis

CompoundAnticancer Activity (IC50 μM)Antimalarial Activity (EC50 nM)Mechanism
This compound20 - 40Not yet evaluatedTopoisomerase I inhibition
Chlorostyrylquinolines37 (R1 = Cl)21 (R2 = H)Topoisomerase I inhibition
Fluorinated analogsHigher IC50 values38.6 (R2 = trimethoxy)Less effective

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-chloro-6-(trifluoromethyl)isoquinoline?

  • Methodology :

  • Acyl chloride coupling : Dissolve intermediates (e.g., 3-amino-6-methylindenoisoquinoline) in tetrahydrofuran (THF) at 0°C, add acyl chloride dropwise, and stir with triethylamine. Purify via silica gel chromatography .
  • Chlorination : Use sodium nitrite and cupric chloride in acidic conditions for diazotization and subsequent substitution reactions, as seen in analogous trifluorobenzoic acid syntheses .
  • Key considerations : Temperature control (0°C) minimizes side reactions, and column chromatography ensures purity (>95%) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical techniques :

  • X-ray crystallography : Resolve dihedral angles between functional groups (e.g., carboxyl and benzene rings) to confirm stereochemistry .
  • NMR spectroscopy : Identify characteristic peaks for trifluoromethyl (δ ~110-120 ppm in 19F^{19}\text{F} NMR) and chloro substituents (δ ~7.5-8.5 ppm in 1H^1\text{H} NMR) .
  • Mass spectrometry : Confirm molecular weight (e.g., exact mass 261.02 Da for C10_{10}H5_5ClF3_3N) .

Q. What solvent systems are optimal for purification of halogenated isoquinoline derivatives?

  • Purification protocols :

  • Chloroform/water extraction : Separate organic layers after reaction completion, followed by brine washes to remove ionic impurities .
  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (1:4 to 1:2) for polar halogenated compounds .
  • Crystallization : Slow evaporation of toluene solutions yields single crystals suitable for X-ray analysis .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence substitution reactivity in isoquinoline derivatives?

  • Mechanistic insights :

  • The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, directing electrophilic substitutions to meta/para positions. Computational DFT studies predict activation barriers for nucleophilic attack at the chloro-substituted site .
  • Experimental validation : Reactivity with amines (e.g., 3-imidazolylpropylamine) under reflux in CHCl3_3 proceeds via SNAr mechanisms, confirmed by LC-MS monitoring of intermediates .

Q. What strategies resolve contradictions in reported biological activities of trifluoromethyl isoquinolines?

  • Data reconciliation framework :

  • Dose-response assays : Compare IC50_{50} values across studies using standardized enzyme inhibition protocols (e.g., tyrosyl-DNA-phosphodiesterase assays) .
  • Structural analogs : Test this compound against analogs (e.g., 4-bromo-6-(trifluoromethyl)isoquinoline) to isolate substituent-specific effects .
  • Meta-analysis : Cross-reference cytotoxicity data from peer-reviewed journals (e.g., Med. Chem. Commun.) to identify outliers due to assay variability .

Q. How can computational modeling predict the binding affinity of this compound to target enzymes?

  • Methodology :

  • Docking simulations : Use AutoDock Vina to model interactions with Top1-DNA complexes, focusing on hydrogen bonding with the chloro group and hydrophobic contacts with the trifluoromethyl moiety .
  • MD trajectories : Simulate ligand-protein stability over 100 ns to assess conformational flexibility and binding energy (MM-PBSA calculations) .
  • Validation : Correlate in silico ΔG values with experimental inhibition constants (Ki_i) from isothermal titration calorimetry (ITC) .

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